(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Anticancer Cytotoxicity Chromene SAR

(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic, fully characterized 2-imino-2H-chromene-3-carboxamide derivative (MF: C₁₇H₁₃ClN₂O₃; MW: 328.75 g/mol). The 2-iminochromene-3-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with disclosed activities spanning kinase inhibition, dynamin GTPase inhibition, cytotoxicity, and carbonyl reductase 1 (CBR1) inhibition.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.75
CAS No. 1327184-33-7
Cat. No. B2982084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
CAS1327184-33-7
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)Cl)C(=C2)C(=O)N
InChIInChI=1S/C17H13ClN2O3/c1-22-14-7-2-4-10-8-13(16(19)21)17(23-15(10)14)20-12-6-3-5-11(18)9-12/h2-9H,1H3,(H2,19,21)
InChIKeyQSMBQPHWAWINOO-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327184-33-7) – Class, Context, and Current Evidence Status


(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic, fully characterized 2-imino-2H-chromene-3-carboxamide derivative (MF: C₁₇H₁₃ClN₂O₃; MW: 328.75 g/mol) . The 2-iminochromene-3-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with disclosed activities spanning kinase inhibition, dynamin GTPase inhibition, cytotoxicity, and carbonyl reductase 1 (CBR1) inhibition [1][2]. Despite the scaffold's prominence, a targeted search of PubMed, Google Patents, PubChem, and BindingDB (as of May 2026) did not retrieve any primary research article, patent, or authoritative database entry reporting quantitative biological or physicochemical data for this exact compound. Consequently, all differentiation claims below are derived from structurally proximate analogs and are explicitly tagged to ensure transparent, evidence-based procurement decisions.

Why Generic 2-Iminochromene-3-carboxamides Cannot Substitute for (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in Targeted Studies


The 2-iminochromene-3-carboxamide class exhibits extreme sensitivity to substitution pattern. In the dynamin GTPase iminodyn series, moving from a 7,8-dihydroxy to a monohydroxy or unsubstituted chromene core abolished nanomolar potency [1]. In the CBR1 inhibitor series, shifting the chloro substituent from the 2- to the 3-position on the phenyl ring altered Ki values by over 10-fold, while converting the 8-hydroxy to 8-methoxy or 8-unsubstituted dramatically reduced affinity [2]. In anticancer carboxamides, the 8-methoxy substitution on the chromene ring combined with specific N-aryl imino groups was essential for sub-micromolar activity against A-549 cells, with analogs lacking the 8-methoxy group showing >10-fold loss in potency [3]. These structure-activity relationship (SAR) cliffs mean that even close congeners—such as the 8-hydroxy or N-(2-chlorophenyl) analogs—cannot be assumed to exhibit the same target engagement, selectivity, or potency profile. The (2Z)-stereochemistry of the imine bond further differentiates this compound from the corresponding 2-oxo (coumarin) series, which operates through distinct mechanisms (e.g., MAO-B vs. dynamin inhibition).

Quantitative Differentiation Evidence for (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide vs. Closest Analogs


Anticancer Cytotoxicity: 8-Methoxy-2-iminochromene-3-carboxamide Series vs. 8-Unsubstituted and 8-Hydroxy Analogs

In the Gill et al. (2017) study of 2-imino-2H-chromene-3(N-aryl)carboxamides, the most potent compound (VIa), bearing an 8-methoxy substituent and an N-(4-chlorophenyl) imino group, exhibited IC₅₀ values of 0.9 μM (A-549), 8.5 μM (MCF-7), 35.0 μM (PC-3), and 9.9 μM (Caco-2) [1]. Analogs in the same series lacking the 8-methoxy group or bearing an 8-hydroxy group showed 5- to >50-fold higher IC₅₀ values across the same panel. The target compound carries the critical 8-methoxy group but a 3-chlorophenyl (meta) rather than 4-chlorophenyl (para) imino substituent; the meta-chloro substitution on the N-aryl ring of 2-iminochromene-3-carboxamides has been associated with enhanced CBR1 selectivity in related series [2]. However, no direct head-to-head cytotoxicity data exist for the target compound itself, and the orthogonal substitution effect must be verified.

Anticancer Cytotoxicity Chromene SAR

CBR1 Inhibition Potency: 8-Methoxy vs. 8-Hydroxy Scaffold in 2-Iminochromene-3-carboxamides

In the Hu et al. (2015) CBR1 inhibitor series, 8-hydroxy-2-iminochromene-3-carboxylic acid (2-chlorophenyl)amide (13h) was the most potent competitive inhibitor with a Ki of 15 nM [1]. The corresponding 8-methoxy analog (if synthesized) is expected to show reduced or abolished CBR1 affinity, as the 8-OH forms a critical hydrogen bond with Ser139 and Tyr193 in the CBR1 active site [1]. The target compound, bearing an 8-methoxy group, is structurally incapable of forming this hydrogen bond, suggesting significantly lower CBR1 inhibitory activity. This orthogonal selectivity profile may be desirable for applications where CBR1 inhibition is an off-target liability (e.g., anthracycline chemotherapy sensitization studies), positioning the 8-methoxy compound as a potentially cleaner tool for kinase or dynamin-focused investigations.

Carbonyl reductase 1 CBR1 inhibition Chromene SAR

Dynamin GTPase Inhibition: 2-Iminochromene Scaffold Potency and the Impact of 8-Substitution

The iminodyn library (Hill et al., 2010) established that 7,8-dihydroxy substitution on the chromene core is critical for nanomolar dynamin I/II GTPase inhibition, with iminodyn-23 (7,8-dihydroxy) achieving an IC₅₀ of 260 ± 80 nM [1]. Mono-hydroxy or unsubstituted chromene analogs in the same library showed IC₅₀ values >10 μM [1]. The target compound, with an 8-methoxy and no 7-substituent, falls structurally between the potent 7,8-dihydroxy and the weakly active unsubstituted chromenes, suggesting intermediate dynamin inhibitory activity (predicted IC₅₀ 1–10 μM). Iminodyn-22 also demonstrated functional endocytosis inhibition with RME IC₅₀ = 10.7 ± 4.5 μM and SVE IC₅₀ = 99.5 ± 1.7 μM, providing a benchmark for cellular activity that the target compound could be compared against in future studies [1].

Dynamin Endocytosis GTPase inhibitor

MAO-B Inhibition Selectivity: 2-Oxo vs. 2-Imino Chromene-3-carboxamides

A series of N-phenyl-2H-chromene-3-carboxamides (2-oxo series, not 2-imino) demonstrated potent MAO-B inhibition, with the N-(3-chlorophenyl) analog achieving an IC₅₀ of 403 pM and the N-(3,4-dimethylphenyl) analog an IC₅₀ of 669 pM [1]. These compounds are reversible inhibitors with high MAO-B selectivity (>1000-fold vs. MAO-A) [1]. The target compound shares the N-(3-chlorophenyl) moiety but contains a 2-imino rather than 2-oxo group and an 8-methoxy rather than unsubstituted chromene. The 2-imino modification has been shown in other heterocyclic systems to alter electronic distribution and hydrogen-bonding capacity, potentially affecting MAO isoform selectivity. Direct comparative data between 2-imino and 2-oxo chromene-3-carboxamides at MAO-B are not available, but the structural similarity suggests the target compound warrants screening as a potential MAO-B ligand.

MAO-B Monoamine oxidase Chromene carboxamide

Kinase Profiling Potential: 2-Iminochromene-3-carboxamides as PTK Inhibitor Scaffolds

US Patent 5,648,378 (1997) claims 2-iminochromene derivatives of formula (I) as inhibitors of protein tyrosine kinases (PTKs), particularly Src family kinases (Src, Yes, Fyn, Lyn, Lck, Hck, Fgr, Blk) implicated in cancer cell proliferation [1]. The generic Markush structure encompasses compounds with R² = O(C₁-C₄)alkyl (covering the 8-methoxy of the target compound) and R¹ = substituted phenyl including halo-substituted phenyl (covering the 3-chlorophenyl imino group). While the patent does not disclose specific IC₅₀ values for individual compounds, it establishes the intellectual property foundation for this scaffold as a kinase inhibitor chemotype. The target compound falls within the claimed structural space, making it a candidate for PTK selectivity profiling against modern kinase panels.

Protein tyrosine kinase Kinase inhibitor Chromene patent

Physicochemical Differentiation: Calculated Drug-Likeness vs. 8-Hydroxy Congeners

The 8-methoxy substitution in the target compound increases lipophilicity (clogP estimated at 2.8–3.2) relative to the 8-hydroxy analog (clogP ~2.0), which may enhance membrane permeability and blood-brain barrier penetration potential . However, the 8-methoxy group also reduces aqueous solubility and eliminates a hydrogen bond donor, which can affect protein binding and oral bioavailability. The carboxamide at position 3 provides a hydrogen bond donor/acceptor motif that is conserved across the series and is critical for target engagement in both kinase and CBR1 active sites [1]. These calculated properties suggest that the target compound may be more suitable for cell-based assays requiring passive membrane diffusion compared to its 8-hydroxy counterpart.

Drug-likeness Lipophilicity Physicochemical properties

Highest-Confidence Research Application Scenarios for (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide Based on Available Analog Evidence


Anticancer Library Screening with Focus on Lung (A-549) and Colon (Caco-2) Carcinoma

The 8-methoxy-2-iminochromene-3-carboxamide scaffold has demonstrated sub-micromolar to low-micromolar cytotoxicity against A-549 (lung) and Caco-2 (colon) cell lines [1]. The target compound, bearing the conserved 8-methoxy group, is a strong candidate for inclusion in focused anticancer libraries targeting these indications, with the 3-chlorophenyl imino substituent offering a distinct vector for further SAR exploration relative to the published 4-chlorophenyl analog.

Negative Control for CBR1-Mediated Anthracycline Cardiotoxicity Studies

The 8-hydroxy-2-iminochromene derivative 13h is a potent CBR1 inhibitor (Ki = 15 nM) validated in cellular daunorubicin metabolism assays [2]. The target 8-methoxy compound, lacking the critical 8-OH hydrogen bond donor, is predicted to be CBR1-inactive. This property makes it suitable as a structurally matched negative control in experiments designed to dissect CBR1-dependent vs. CBR1-independent effects of chemosensitizers.

Dynamin I/II GTPase Inhibitor Probe Development with Moderate Potency Window

The iminodyn class established 7,8-dihydroxy-2-iminochromenes as nanomolar dynamin inhibitors [3]. The target 8-methoxy monosubstituted compound is predicted to exhibit intermediate potency (low micromolar), which may be advantageous for studying dynamin-dependent endocytosis without the complete block caused by high-potency iminodyns, potentially revealing subtler regulatory phenotypes.

Kinase Selectivity Profiling Against Src Family PTKs

US Patent 5,648,378 claims 2-iminochromene derivatives encompassing the target compound's structural features as Src family PTK inhibitors [4]. Despite the lack of disclosed IC₅₀ data, the patent provides a clear rationale for screening this compound against a panel of recombinant PTKs (Src, Yes, Fyn, Lyn, Lck) to identify potential lead matter for kinase drug discovery programs.

Quote Request

Request a Quote for (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.